molecular formula C20H26N2O4S B5014715 pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate

pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate

Cat. No.: B5014715
M. Wt: 390.5 g/mol
InChI Key: DATOXDMOTHACME-UHFFFAOYSA-N
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Description

Pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a pentyl group, a sulfamoyl group, and a dimethylphenyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2,5-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride.

    Coupling with Phenyl Carbamate: The sulfamoyl chloride is then reacted with phenyl carbamate in the presence of a base such as triethylamine to form the desired product.

The reaction conditions generally include:

    Temperature: The reactions are typically carried out at room temperature to moderate temperatures (20-50°C).

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst/Base: Triethylamine or other organic bases are used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.

Chemical Reactions Analysis

Types of Reactions

Pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or sulfamides.

Scientific Research Applications

Pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylphenacyl carbamate: A related compound with similar structural features but different functional groups.

    Phenyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate: A compound with a phenyl group instead of a pentyl group.

Uniqueness

Pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pentyl group provides hydrophobic characteristics, while the sulfamoyl and carbamate groups offer sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-5-6-13-26-20(23)21-17-9-11-18(12-10-17)27(24,25)22-19-14-15(2)7-8-16(19)3/h7-12,14,22H,4-6,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATOXDMOTHACME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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